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molecular formula C11H12ClN3O B8403988 Ethyl (1,2,4-triazol-1-yl)-p-chlorobenzyl ether

Ethyl (1,2,4-triazol-1-yl)-p-chlorobenzyl ether

Cat. No. B8403988
M. Wt: 237.68 g/mol
InChI Key: XVNAZZDOPVMNEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04315016

Procedure details

The diethyl acetal of p-chlorobenzaldehyde (4.28 g) was reacted with acetyl chloride (2.34 g) in the presence of a trace of copper bronze. The product was reacted with 1,2,4-triazole (2.8 g) to give the title compound as a viscous oil.
[Compound]
Name
diethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
copper bronze
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[C:10](Cl)(=O)[CH3:11].[NH:14]1[CH:18]=[N:17][CH:16]=[N:15]1>[Cu]>[N:14]1([CH:6]([O:7][CH2:10][CH3:11])[C:5]2[CH:8]=[CH:9][C:2]([Cl:1])=[CH:3][CH:4]=2)[CH:18]=[N:17][CH:16]=[N:15]1

Inputs

Step One
Name
diethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.28 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
2.34 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
copper bronze
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
N1N=CN=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(N=CN=C1)C(C1=CC=C(C=C1)Cl)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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